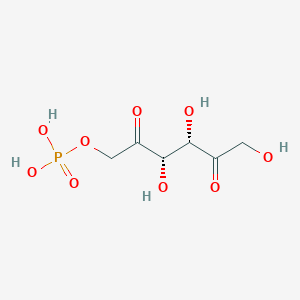

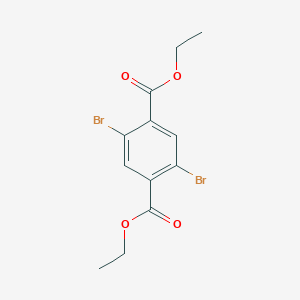

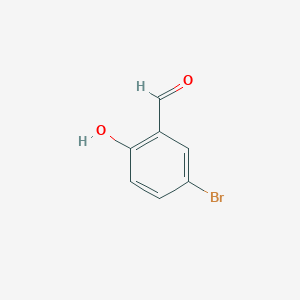

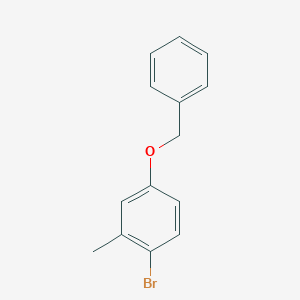

5-Benzyloxy-2-bromotoluene

説明

5-Benzyloxy-2-bromotoluene is a chemical compound that is part of a broader class of brominated aromatic compounds. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and organic materials. The presence of bromine atoms makes these compounds versatile for further chemical transformations, such as coupling reactions and substitutions.

Synthesis Analysis

The synthesis of brominated aromatic compounds can vary depending on the desired substitution pattern and the starting materials. For instance, the total synthesis of a biologically active natural product starting from a brominated methoxyphenyl methanol demonstrates the utility of brominated intermediates in complex molecule construction . Similarly, the synthesis of a brominated benzo annulene derivative through bromination with N-Bromosuccinimide (NBS) indicates the use of bromination reactions in the synthesis of novel compounds . The synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene shows the incorporation of bromine into a molecule with potential electrophosphorescent applications .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For example, the crystal structure of a dibromo-9-(bromomethylene)benzo annulene was elucidated using these methods, revealing the presence of halogen bonds and hydrogen bonds in the solid state . The planar structure of benzo dichalcogenophenes packed in a herringbone arrangement is another example of the structural diversity of brominated aromatics .

Chemical Reactions Analysis

Brominated aromatics participate in a variety of chemical reactions. The reactivity of the bromine atoms allows for subsequent transformations, such as the regioselective O-demethylation of aryl methyl ethers . The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene demonstrates the use of brominated aromatics in the formation of compounds with specific coordination geometries around metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the electrochemical properties of star-shaped molecules based on 1,3,5-benzenetriesters with pendant thiadiazole groups were investigated, revealing their potential as functional materials with liquid crystalline and electrochemical properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were also studied, showing significant differences in fluorescence intensity between the solution and solid states, indicative of aggregation-induced emission characteristics .

科学的研究の応用

Synthesis and Chemical Reactions

5-Benzyloxy-2-bromotoluene serves as a pivotal intermediate in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. Its applications span from kinetic studies in benzyloxylation reactions to the development of new synthetic pathways for complex molecules.

Benzyloxylation Kinetics

A study detailed the synthesis of 4-benzyloxytoluene by reacting sodium benzyloxide with p-bromotoluene, highlighting the use of microwave irradiation and phase transfer catalysts to enhance reaction kinetics. This method showcases the potential of 5-benzyloxy-2-bromotoluene in facilitating nucleophilic substitution reactions, providing insights into the factors influencing these processes, including catalyst concentration and reaction temperature (Brahmayya & Wang, 2016).

Organic Synthesis Building Blocks

Research into the preparation of 3-benzyloxy-4-bromo and 5-bromopicolinate esters from 5-benzyloxy-2-bromotoluene demonstrates its utility as a building block for synthesizing biologically active compounds and agrochemical products. These esters were efficiently produced and proved viable for various cross-coupling reactions, underscoring the chemical's significance in facilitating the synthesis of a wide range of functionalized pyridines (Verdelet et al., 2011).

Stereocontrolled Synthesis

Another research focus involves the stereocontrolled synthesis of oxygen-bridged polycycles, where 2-(3-Benzyloxy)prop-1-ynyl)benzaldehyde interacts with PtCl(2) in toluene, leading to the formation of Pt-pyryliums. These intermediates undergo [3+2] cycloaddition with alkenes, yielding oxygen-bridged (5H-benzo[7]annulen-5-ylidene)platinum(ii) intermediates. This process, influenced by the electronic nature of the alkenes, highlights the role of 5-benzyloxy-2-bromotoluene derivatives in accessing a diverse array of polycyclic structures with good stereoselectivities (Oh et al., 2010).

Safety And Hazards

5-Benzyloxy-2-bromotoluene may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept tightly closed .

特性

IUPAC Name |

1-bromo-2-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLLVAZFQFRSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373459 | |

| Record name | 5-Benzyloxy-2-bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloxy-2-bromotoluene | |

CAS RN |

17671-75-9 | |

| Record name | 4-Benzyloxy-1-bromo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxy-2-bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。